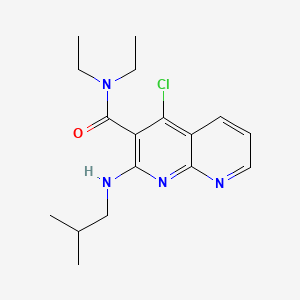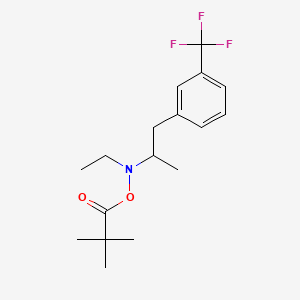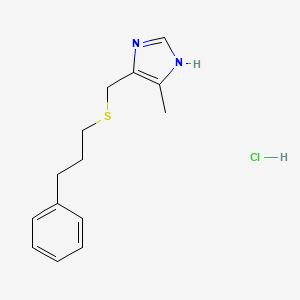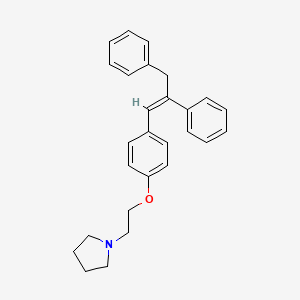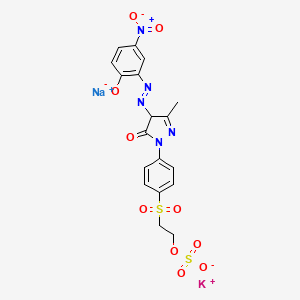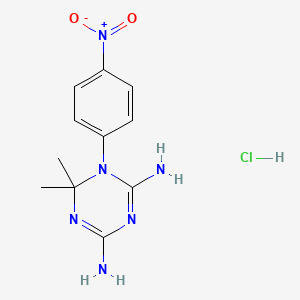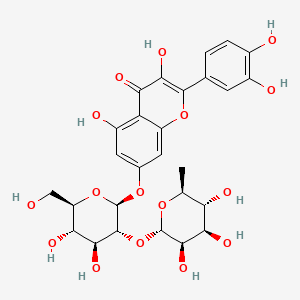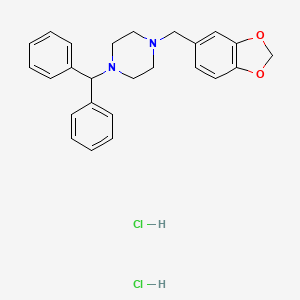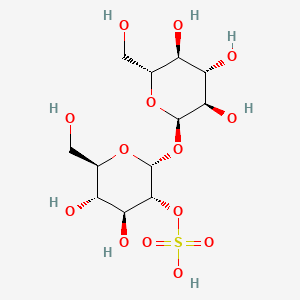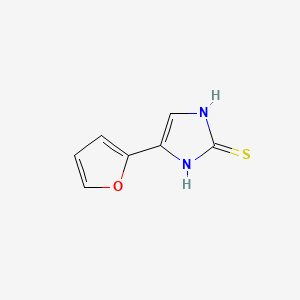
2-Mercapto-4-(2-furyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-4-(2-furyl)imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the mercapto group (–SH) and the furyl group (a five-membered aromatic ring containing oxygen) imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(2-furyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a 2-furyl aldehyde and a thiourea derivative in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercapto-4-(2-furyl)imidazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Mercapto-4-(2-furyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-Mercapto-4-(2-furyl)imidazole exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptoimidazole: Lacks the furyl group, making it less versatile in certain applications.
4-(2-Furyl)imidazole: Lacks the mercapto group, which reduces its reactivity in certain chemical reactions.
2-Mercapto-4-(2-thienyl)imidazole: Contains a thiophene ring instead of a furyl ring, which can alter its chemical and biological properties.
Uniqueness
2-Mercapto-4-(2-furyl)imidazole is unique due to the presence of both the mercapto and furyl groups, which impart distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
93103-26-5 |
|---|---|
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
4-(furan-2-yl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C7H6N2OS/c11-7-8-4-5(9-7)6-2-1-3-10-6/h1-4H,(H2,8,9,11) |
Clé InChI |
MXBJHZCSWDNNJK-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CNC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


